Lipophilicity Enhancement (LogP) for Improved CNS Penetration vs. Demethylated Analog
Introduction of a methyl group on the cyclobutane ring significantly increases lipophilicity, a key determinant for blood-brain barrier penetration. The target compound exhibits a substantially higher calculated LogP compared to its direct structural analog, 3-methylenecyclobutanecarbonitrile, which lacks this substituent [1]. This difference directly impacts in silico ADME predictions and experimental CNS distribution.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.1 (XLogP3) to 1.33 (ACD/LogP) or 1.87 (Leyan calculated) |
| Comparator Or Baseline | 3-Methylenecyclobutanecarbonitrile (XLogP: 0.7) |
| Quantified Difference | Increase of +0.4 to +0.63 LogP units (or ~+1.2 LogP units per Leyan data) |
| Conditions | Calculated properties from PubChem (XLogP3-AA), ChemSpider (ACD/Labs Percepta Platform), and vendor database (Leyan). |
Why This Matters
This higher LogP value makes 1-Methyl-3-methylenecyclobutanecarbonitrile a superior starting point for designing brain-penetrant drug candidates or for enhancing the lipophilic character of a lead series where 3-methylenecyclobutanecarbonitrile would be too polar.
- [1] PubChem. (2025). 1-Methyl-3-methylenecyclobutanecarbonitrile (Computed Properties: XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-3-methylenecyclobutanecarbonitrile#section=Computed-Properties. View Source
